N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline (C₁₅H₁₃NO₂) is a secondary amine featuring a benzodioxole moiety linked via a methylene bridge to a 4-methylaniline group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJXFLVDPGCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Reductive amination involves condensing 4-methylaniline with benzo[d]dioxole-5-carbaldehyde to form an imine intermediate, followed by reduction to the secondary amine. This one-pot method is advantageous for its simplicity and avoidance of pre-functionalized intermediates.
Experimental Procedure
A mixture of 4-methylaniline (1.0 equiv) and benzo[d]dioxole-5-carbaldehyde (1.1 equiv) in methanol is stirred with acetic acid (0.5 equiv) at room temperature for 12 hours. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for an additional 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
Yield and Optimization
Yields typically range from 50–65%, contingent on the aldehyde’s purity and reaction time. Acidic conditions stabilize the imine intermediate, while NaBH3CN selectively reduces the C=N bond without affecting other functional groups.
Method 2: Nucleophilic Substitution Using Tosylate Intermediate
Tosylate Preparation
Benzo[d]dioxol-5-ylmethanol is converted to its tosylate derivative by reaction with p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base. The tosylate intermediate is isolated in 65–75% yield after recrystallization from ethanol.
Alkylation of 4-Methylaniline
The tosylate (1.0 equiv) is reacted with 4-methylaniline (1.5 equiv) in acetonitrile under reflux for 16 hours, with potassium carbonate (3.0 equiv) as a base. The product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate, 5:1).
Performance Metrics
This method achieves 60–70% yield, with the tosylate’s superior leaving group ability facilitating efficient nucleophilic substitution. Side products, such as dialkylated amines, are minimized by controlling stoichiometry.
Method 3: Direct Alkylation with Benzodioxolylmethyl Halide
Halide Synthesis
Benzo[d]dioxol-5-ylmethyl chloride is prepared by treating benzodioxol-5-ylmethanol with thionyl chloride (SOCl₂) in dry DCM. The chloride is isolated via distillation under reduced pressure (yield: 80–85%).
Alkylation Reaction
4-Methylaniline (1.0 equiv) is alkylated with benzodioxolylmethyl chloride (1.2 equiv) in dimethylformamide (DMF) using sodium hydride (1.5 equiv) as a base. The reaction proceeds at 60°C for 8 hours, followed by aqueous workup and chromatography.
Efficiency and Challenges
Yields range from 55–65%, with competing hydrolysis of the alkyl halide necessitating anhydrous conditions. Elevated temperatures accelerate the reaction but may promote decomposition.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Tosylate Substitution | Direct Alkylation |
|---|---|---|---|
| Yield (%) | 50–65 | 60–70 | 55–65 |
| Reaction Time | 24–36 h | 16–24 h | 8–12 h |
| Key Advantage | One-pot synthesis | High regioselectivity | Minimal intermediates |
| Limitation | Sensitivity to moisture | Multi-step tosylate prep | Competing hydrolysis |
Reductive amination offers simplicity but requires careful pH control. Tosylate substitution, though higher-yielding, involves additional synthetic steps. Direct alkylation balances speed and efficiency but demands stringent anhydrous conditions.
Optimization and Scale-Up Considerations
- Catalytic Improvements : Palladium-catalyzed couplings, as demonstrated in triazolopyrimidine syntheses, could be explored for aryl-amine bond formation.
- Solvent Selection : Replacing DMF with water (as promoted in recent amination studies) may enhance sustainability.
- Purification Techniques : Recrystallization from chloroform/hexane mixtures improves purity (>98%) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline as an anticancer agent. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
Case Study:
- A series of novel compounds derived from this structure were synthesized and tested against various cancer cell lines, including HeLa, A549, and MCF-7. The results indicated significant antitumor activity, suggesting that modifications to the structure could enhance efficacy against different cancer types .
Antidiabetic Potential
The compound has also been investigated for its potential as a synthetic antidiabetic drug. Research indicates that derivatives of benzodioxol can act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
Data Table: Antidiabetic Activity
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15.26 | α-amylase inhibitor |
This data suggests that the compound may help in managing blood sugar levels by inhibiting carbohydrate breakdown .
Heavy Metal Detection
This compound derivatives have been utilized in electrochemical sensors for detecting heavy metals such as lead (Pb²⁺). The sensitivity and selectivity of these sensors are critical for environmental monitoring.
Case Study:
- A study developed a sensor using a thin layer of the compound on a glassy carbon electrode (GCE) with Nafion polymer. The sensor exhibited a limit of detection (LOD) of 96 pM for Pb²⁺ ions, demonstrating the compound's utility in environmental applications .
Crystallography Studies
The crystal structure of this compound has been characterized using X-ray diffraction techniques. Understanding its crystallographic properties is essential for further applications in material science.
Data Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 8.56 Å, c = 12.34 Å |
These structural insights can inform the design of new materials with tailored properties .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline in medicinal applications involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways . The exact molecular targets and pathways may vary depending on the specific cancer cell line being studied.
Comparison with Similar Compounds
Crystal Structure
- Crystal system: Triclinic, space group P1 (No. 2).
- Unit cell parameters : a = 10.697(3) Å, b = 10.791(3) Å, c = 13.328(3) Å; α = 89.39(2)°, β = 67.05(2)°, γ = 62.45(3)°; V = 1228.6 ų.
- Molecular conformation: Two independent molecules per asymmetric unit. E-configuration with C9–N1–C8–C1 torsion angles of 172.6(2)° and −178.9(2)°, indicating a planar arrangement around the amine. Dihedral angles between benzodioxole and 4-methylaniline rings: 42.4(1)° and 19.7(1)°, highlighting non-planarity.
- Notable features: Absence of classical hydrogen bonds; weak C–H···π interactions dominate packing.
Structural Analogs
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline (Schiff Base Precursor)
- Structure : Schiff base (imine) derivative of the target compound.
- Crystallography :
- Comparison: Property Target Amine Schiff Base Bond type C–N single bond (1.27–1.28 Å) C=N double bond (1.27 Å) Hydrogen bonding None C–H···O observed Dihedral angles 42.4°, 19.7° 42.90°, 19.40° Applications Metal coordination catalysis Intermediate in synthesis
N-(Benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide (Thiadiazole Precursor)
- Structure : Features a thiadiazole ring formed via cyclization of a hydrazinecarbothioamide intermediate.
- Comparison: Reactivity: The thiadiazole ring introduces sulfur-based reactivity, enabling acetylcholinesterase inhibition.
Spirocyclic Oxetanes (e.g., 6-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane)
Physicochemical and Functional Comparisons
Solubility and Packing
Biological Activity
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, a compound characterized by its unique benzo[d][1,3]dioxole moiety, has garnered attention in recent years for its diverse biological activities, particularly in the field of oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified under the broader category of benzodioxole derivatives. Its molecular formula is with a molecular weight of approximately 245.29 g/mol. The structural configuration allows for interactions with biological targets, which is crucial for its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
-
Cell Line Studies :
- A study evaluated various benzodioxole derivatives against human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast). Some compounds demonstrated significant growth inhibition with IC50 values generally below 5 μM. Notably, compound C27 exhibited potent activity against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
- Another investigation focused on thiourea derivatives containing the benzo[d][1,3]dioxole moiety, revealing IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cell lines, indicating strong cytotoxicity compared to standard drugs like doxorubicin .
-
Mechanisms of Action :
- The anticancer mechanisms were explored through various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis. For instance, compound 2a significantly altered cell cycle progression in Hep3B cells by decreasing the G1 phase population from 65.3% to 52.53% . This suggests that the compound may induce apoptosis and inhibit proliferation through cell cycle arrest.
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Apoptosis induction |
| C27 | A549 | 3.52 ± 0.49 | Cell cycle arrest |
| Thiourea Derivative | HepG2 | 2.38 | EGFR inhibition |
| Thiourea Derivative | HCT116 | 1.54 | Mitochondrial pathway activation |
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties when tested using the DPPH assay, indicating their potential to scavenge free radicals .
- Anti-inflammatory Effects : Research suggests that compounds with the benzo[d][1,3]dioxole structure may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Apoptosis : In a study assessing apoptosis in MCF cell lines treated with the compound, flow cytometry revealed increased early apoptotic cells compared to untreated controls .
- In Vivo Studies : Animal models have demonstrated that treatment with benzodioxole derivatives can suppress tumor growth significantly compared to controls, reinforcing their potential as therapeutic agents against cancer .
Q & A
Q. What is the standard synthetic route for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, and what critical parameters ensure high yield and purity?
The compound is synthesized via a Schiff base intermediate. Key steps include:
- Schiff base formation : Reacting benzo[d][1,3]dioxol-5-carbaldehyde (2 mmol) with 4-methylaniline (2 mmol) in anhydrous methanol under ambient conditions for 2 hours.
- Reduction : Sodium borohydride (5 mmol) is added to reduce the imine bond, followed by 5 hours of stirring.
- Purification : The crude product is evaporated and recrystallized from methanol to yield colorless crystals.
Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and methanol as the solvent for optimal recrystallization .
Q. How is the crystal structure of this compound characterized, and what key structural features influence its molecular conformation?
Single-crystal X-ray diffraction reveals:
- Crystal system : Triclinic, space group P1 (No. 2), with unit cell parameters a = 10.697(3) Å, b = 10.791(3) Å, c = 13.328(3) Å, and angles α = 89.39(2)°, β = 67.05(2)°, γ = 62.45(3)°.
- Molecular conformation : Two independent molecules per asymmetric unit adopt an E-configuration, with torsion angles C9–N1–C8–C1 = 172.6(2)° and C24–N2–C23–C16 = −178.9(2)°. The 1,3-dioxolane ring is nearly coplanar with the adjacent benzene ring (dihedral angles: 1.3(1)° and 3.2(2)°).
- Key interactions : No classical hydrogen bonds are observed, but van der Waals interactions dominate .
Advanced Research Questions
Q. What methodological considerations are essential when analyzing discrepancies in crystallographic data for this compound across different studies?
Discrepancies may arise due to:
- Crystallization conditions : Solvent choice (e.g., methanol vs. ethanol) affects packing and unit cell parameters.
- Temperature : Data collected at 293 K vs. lower temperatures can influence thermal displacement parameters.
- Refinement protocols : Use of SHELX software (e.g., SHELXL-97 vs. newer versions) impacts R-factor accuracy.
- Torsional flexibility : The dihedral angle between benzene rings (42.4° vs. 19.7° in different molecules) suggests conformational polymorphism. Cross-validation with DFT calculations is recommended to assess energy barriers .
Q. How does the electronic configuration of this compound influence its reactivity in forming transition metal complexes for catalytic applications?
- Donor sites : The amine nitrogen and electron-rich dioxolane oxygen atoms act as potential ligands.
- Metal coordination : Nickel(II) complexes with analogous anilido-imine ligands exhibit catalytic activity in olefin polymerization due to ligand-to-metal charge transfer (LMCT) and σ-donation effects.
- Steric effects : The methyl group on the aniline ring modulates steric hindrance, influencing catalytic efficiency. Kinetic studies (e.g., ethylene uptake rates) and XANES/EXAFS are used to probe active sites .
Q. What in vitro methodologies are employed to evaluate the antitumor potential of derivatives of this compound, and how are structure-activity relationships (SAR) analyzed?
- Cytotoxicity assays : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines are tested against cancer cell lines (e.g., SK-MEL-28, NCI-H460) using MTT or SRB assays.
- SAR analysis :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances cytotoxicity by modulating lipophilicity and membrane permeability.
- Heterocyclic modifications : Thiazole or pyrimidine rings improve DNA intercalation, assessed via comet assays or TOPO I inhibition studies.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like tubulin or topoisomerases .
Q. Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Crystal system | Triclinic (P1) | |
| C–N bond length | 1.273(2) Å (N1–C8), 1.271(2) Å (N2–C23) | |
| Dihedral angle (benzene rings) | 42.4(1)° and 19.7(1)° | |
| Antitumor IC50 (SK-MEL-28) | 2.8 µM (thiazole derivative) |
Q. Notes
- Avoid abbreviations; use full chemical names.
- References are formatted as per provided evidence.
- Excluded commercial sources (e.g., BenchChem) as instructed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
